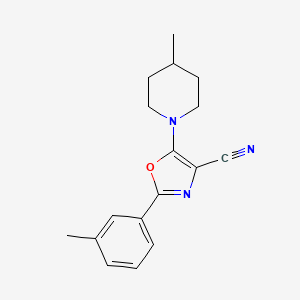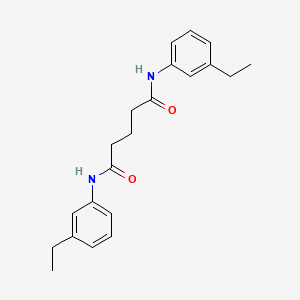
N,N'-bis(3-ethylphenyl)pentanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N'-bis(3-ethylphenyl)pentanediamide, commonly known as BEPD, is a compound that has been widely used in scientific research. This compound belongs to the class of amides and has been found to have various biochemical and physiological effects. BEPD has been synthesized using different methods, and its mechanism of action has been studied extensively.
作用机制
The mechanism of action of BEPD involves its binding to the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various physiological processes. The binding of BEPD to the sigma-1 receptor leads to the modulation of various signaling pathways, including the regulation of ion channels and the modulation of neurotransmitter release. This, in turn, leads to the observed biochemical and physiological effects of BEPD.
Biochemical and Physiological Effects:
BEPD has been found to exhibit various biochemical and physiological effects. It has been found to exhibit antinociceptive and antidepressant-like effects in animal models. Additionally, BEPD has been found to exhibit neuroprotective effects in vitro. BEPD has also been found to modulate the release of various neurotransmitters, including dopamine, serotonin, and norepinephrine.
实验室实验的优点和局限性
One of the advantages of using BEPD in lab experiments is its high affinity for the sigma-1 receptor. This makes it a useful tool for studying the physiological processes that are regulated by the sigma-1 receptor. Additionally, BEPD has been found to be relatively stable under physiological conditions, making it a useful tool for in vitro studies. One of the limitations of using BEPD in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of BEPD. One of these is the development of more efficient synthesis methods for BEPD. Additionally, further studies are needed to elucidate the precise mechanism of action of BEPD and its binding to the sigma-1 receptor. Further studies are also needed to investigate the potential therapeutic applications of BEPD, particularly in the treatment of pain and depression. Finally, the development of more soluble forms of BEPD could expand its potential use in in vivo studies.
Conclusion:
BEPD is a compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. BEPD has been found to exhibit various biochemical and physiological effects, and its potential therapeutic applications warrant further investigation.
合成方法
The synthesis of BEPD involves the reaction of 3-ethylbenzoic acid with pentanediamine. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain pure BEPD.
科学研究应用
BEPD has been used in various scientific research applications. It has been found to act as a ligand for the sigma-1 receptor, which is involved in various physiological processes such as pain perception, neuroprotection, and modulation of neurotransmitter release. BEPD has also been found to exhibit antinociceptive and antidepressant-like effects in animal models. Additionally, BEPD has been used as a chiral auxiliary in asymmetric synthesis.
属性
IUPAC Name |
N,N'-bis(3-ethylphenyl)pentanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c1-3-16-8-5-10-18(14-16)22-20(24)12-7-13-21(25)23-19-11-6-9-17(4-2)15-19/h5-6,8-11,14-15H,3-4,7,12-13H2,1-2H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUCRKFUDKFKNF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)CCCC(=O)NC2=CC=CC(=C2)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(3-ethylphenyl)pentanediamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{[(2-chloro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5722520.png)

![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B5722532.png)
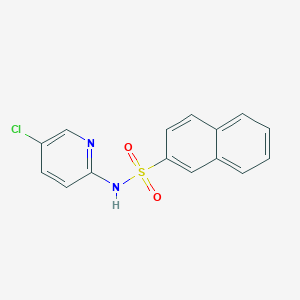
![6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5722545.png)
![N-[2-(2,5-dichlorophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B5722553.png)
![methyl 4-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5722554.png)
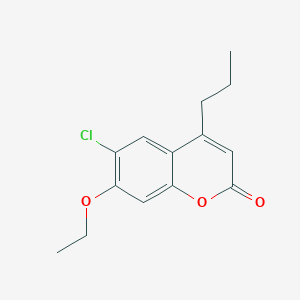
![7,7-dimethyl-2-(4-morpholinyl)-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B5722569.png)
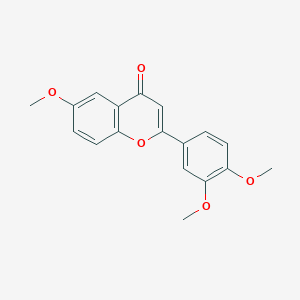
![N-(4-chloro-3-{[(isobutyrylamino)carbonothioyl]amino}phenyl)butanamide](/img/structure/B5722601.png)
